molecular formula C21H18N2O6 B214468 2-{3-[(3Z)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

2-{3-[(3Z)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

Cat. No. B214468
M. Wt: 394.4 g/mol
InChI Key: NNQHRWPKJSNGPN-ALCCZGGFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-[(3Z)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is a compound that has been extensively researched in scientific literature due to its potential applications in various fields. This compound is a derivative of indole-3-acetic acid and has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of 2-{3-[(3Z)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is not fully understood. However, it has been suggested that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been suggested that this compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
2-{3-[(3Z)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{3-[(3Z)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide in lab experiments is its potential anti-cancer and anti-inflammatory properties. This compound can be used to study the mechanisms of cancer growth and inflammation. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage of this compound for lab experiments.

Future Directions

There are several future directions for the research of 2-{3-[(3Z)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide. One direction is to study the potential use of this compound as an anti-cancer agent in clinical trials. Another direction is to study the mechanisms of action of this compound in cancer cells and inflammation. In addition, further studies are needed to determine the safe dosage of this compound for lab experiments and potential therapeutic use.

Synthesis Methods

2-{3-[(3Z)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide can be synthesized using various methods. One of the methods involves the reaction of indole-3-acetic acid with 1,3-benzodioxole-5-carbaldehyde in the presence of a base to form the corresponding Schiff base. The Schiff base is then reduced using sodium borohydride to form the desired compound.

Scientific Research Applications

2-{3-[(3Z)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide has been extensively researched for its potential applications in various fields. In the field of medicine, this compound has been studied for its anti-cancer properties. It has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. In addition, this compound has also been studied for its potential use as an anti-inflammatory agent.

properties

Product Name

2-{3-[(3Z)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

Molecular Formula

C21H18N2O6

Molecular Weight

394.4 g/mol

IUPAC Name

2-[3-[(Z)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-enyl]-3-hydroxy-2-oxoindol-1-yl]acetamide

InChI

InChI=1S/C21H18N2O6/c22-19(25)11-23-16-4-2-1-3-15(16)21(27,20(23)26)10-14(24)7-5-13-6-8-17-18(9-13)29-12-28-17/h1-9,27H,10-12H2,(H2,22,25)/b7-5-

InChI Key

NNQHRWPKJSNGPN-ALCCZGGFSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)CC3(C4=CC=CC=C4N(C3=O)CC(=O)N)O

SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)CC3(C4=CC=CC=C4N(C3=O)CC(=O)N)O

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)CC3(C4=CC=CC=C4N(C3=O)CC(=O)N)O

Origin of Product

United States

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